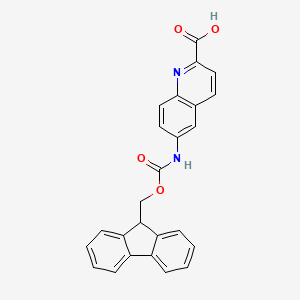![molecular formula C12H10F3NO2 B13466232 3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B13466232.png)
3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile is an organic compound that features a cyclobutane ring substituted with a hydroxy group, a phenyl ring with a trifluoromethoxy group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable cyclobutane precursor in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions
3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 3-oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile.
Reduction: Formation of 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanemethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. The nitrile group can participate in interactions with enzymes or receptors, potentially modulating their activity.
相似化合物的比较
Similar Compounds
- 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile
- 1-(4-(Trifluoromethoxy)phenyl)cyclopropylmethanamine hydrochloride
- 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid
Uniqueness
3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile is unique due to the presence of the hydroxy group on the cyclobutane ring, which can significantly influence its chemical reactivity and biological interactions compared to similar compounds that lack this functional group.
属性
分子式 |
C12H10F3NO2 |
|---|---|
分子量 |
257.21 g/mol |
IUPAC 名称 |
3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)18-10-3-1-8(2-4-10)11(7-16)5-9(17)6-11/h1-4,9,17H,5-6H2 |
InChI 键 |
BKNFZDQEDAEWTL-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(C#N)C2=CC=C(C=C2)OC(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane](/img/structure/B13466151.png)
![(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B13466153.png)

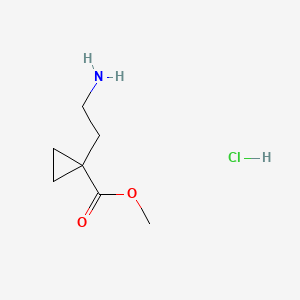
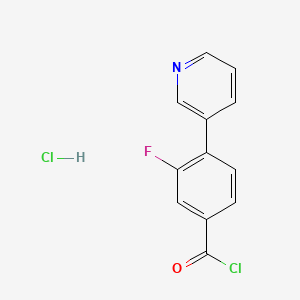
![Potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate](/img/structure/B13466183.png)
![6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13466197.png)
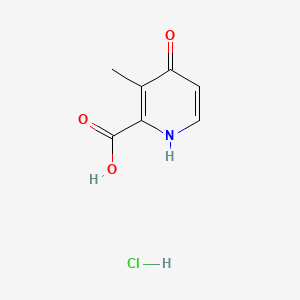
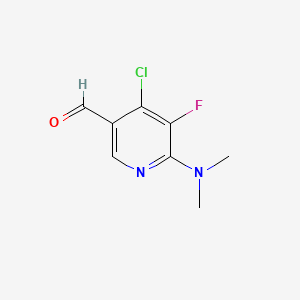
![2-Chloro-6-fluoro-4-({[tris(propan-2-yl)silyl]oxy}methyl)benzoic acid](/img/structure/B13466211.png)
![Tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13466212.png)

